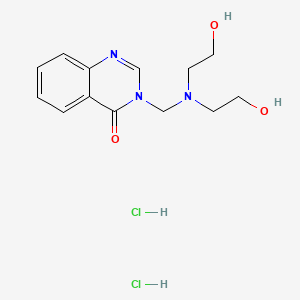
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of the bis(2-hydroxyethyl)amino group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and bis(2-hydroxyethyl)amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
科学的研究の応用
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical properties and applications.
4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol: This compound contains a similar bis(2-hydroxyethyl)amino group but has a different core structure, leading to distinct reactivity and uses.
Uniqueness
The unique combination of the quinazolinone core and the bis(2-hydroxyethyl)amino group in 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride imparts specific chemical and biological properties that make it valuable for diverse applications. Its solubility, reactivity, and ability to interact with biological targets distinguish it from other similar compounds .
特性
CAS番号 |
75159-41-0 |
|---|---|
分子式 |
C13H19Cl2N3O3 |
分子量 |
336.21 g/mol |
IUPAC名 |
3-[[bis(2-hydroxyethyl)amino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c17-7-5-15(6-8-18)10-16-9-14-12-4-2-1-3-11(12)13(16)19;;/h1-4,9,17-18H,5-8,10H2;2*1H |
InChIキー |
RGHAKGVMROUCEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN(CCO)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


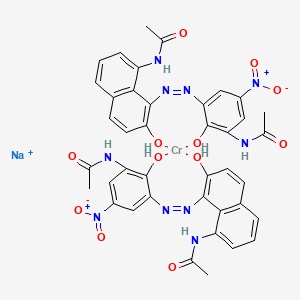


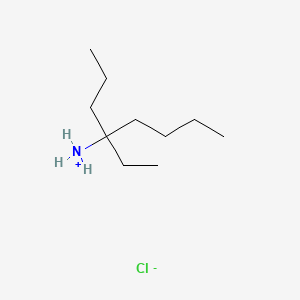

![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
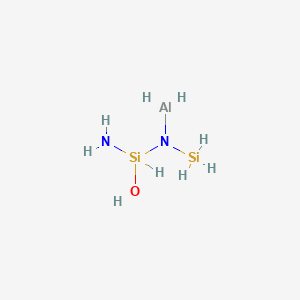
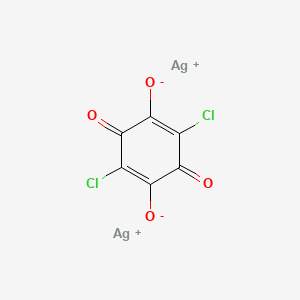

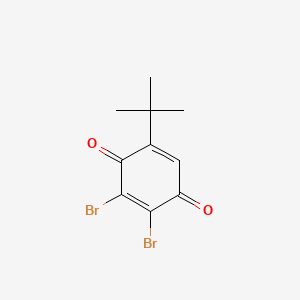
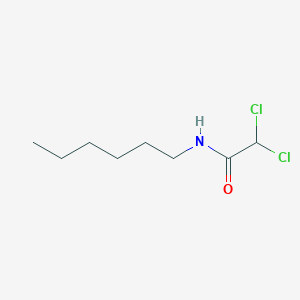

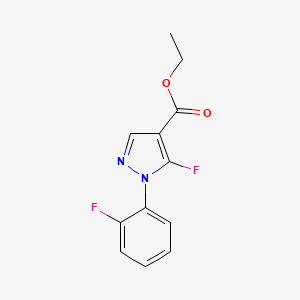
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
